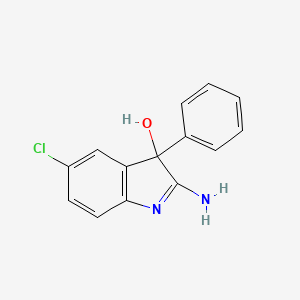

2-Amino-5-chloro-3-phenyl-indol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

2-amino-5-chloro-3-phenylindol-3-ol |

InChI |

InChI=1S/C14H11ClN2O/c15-10-6-7-12-11(8-10)14(18,13(16)17-12)9-4-2-1-3-5-9/h1-8,18H,(H2,16,17) |

InChI Key |

AUHPEHFGZROMSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)N=C2N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol

Design and Execution of Novel Synthetic Routes to the Indol-3-ol Core

The synthesis of the 2-Amino-5-chloro-3-phenyl-indol-3-ol core presents a significant challenge due to the dense and varied functionality around the indole (B1671886) ring. A direct, one-pot synthesis is unlikely, and thus, a multi-step approach is necessary. A plausible synthetic strategy would involve the initial construction of a suitably substituted indole precursor, followed by the introduction or unmasking of the amino and hydroxyl groups.

One potential route commences with the synthesis of a 2-amino-5-chloro-3-phenylindole, which can then be oxidized at the C3 position to introduce the hydroxyl group. Alternatively, a strategy involving the cyclization of a precursor already containing a latent hydroxyl group could be envisioned.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving the desired substitution pattern on the indole core requires careful control over the chemo-, regio-, and stereoselectivity of the reactions.

A modified Fischer indole synthesis could be employed to construct the 5-chloro-3-phenylindole framework. This would involve the reaction of 4-chlorophenylhydrazine (B93024) with an α-haloketone bearing a phenyl group. The regioselectivity of the Fischer synthesis is generally well-controlled, providing the desired 5-chloro substitution pattern.

Alternatively, modern transition-metal-catalyzed methods offer excellent control over regioselectivity. For instance, a palladium-catalyzed domino N-arylation followed by a base-promoted cyclization could be utilized to construct the indole core.

The introduction of the 2-amino group can be achieved through various methods, such as the reductive cyclization of a 2-nitrophenylacetonitrile (B16159) derivative. A one-pot, two-step solution-phase synthetic method has been reported for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes, which could be adapted for the synthesis of the target molecule. nih.gov

The final introduction of the 3-hydroxyl group could be accomplished via oxidation of the 3-position of the indole ring. This step is often challenging due to the electron-rich nature of the indole nucleus, which can lead to over-oxidation or reaction at other positions. The use of mild and selective oxidizing agents would be crucial.

Catalytic Approaches in Indole Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly versatile for the synthesis of functionalized indoles. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids can provide indole skeletons with good functional group tolerance. organic-chemistry.org This approach could be adapted to incorporate the 3-phenyl group.

Copper-catalyzed reactions have also emerged as powerful tools for indole synthesis. A copper-catalyzed reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamides with alkyl 2-cyanoacetate or malononitrile (B47326) provides a route to 2-amino-1H-indole-3-carboxylate derivatives, which could serve as precursors to the target molecule. researchgate.net

Gold-catalyzed intermolecular reactions of azides with ynamides represent another modern approach to the synthesis of 2-aminoindoles, which could be tailored for the synthesis of this compound. researchgate.net

Functional Group Interconversion and Derivatization Strategies for this compound

Once the this compound core has been synthesized, further structural diversity can be achieved through functional group interconversion and derivatization.

Modifications at the Amino and Hydroxyl Positions

The 2-amino and 3-hydroxyl groups are prime sites for modification to generate a library of analogs.

N-Acylation: The 2-amino group can be readily acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. This modification can modulate the electronic properties and steric bulk at this position.

N-Alkylation: The amino group can also be alkylated using alkyl halides. Selective mono- or di-alkylation can be achieved by careful control of the reaction conditions.

O-Alkylation: The 3-hydroxyl group can be converted to an ether linkage via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

O-Acylation: Esterification of the 3-hydroxyl group can be achieved by reaction with acid chlorides or anhydrides, similar to the acylation of the amino group.

These derivatization reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Halogen and Phenyl Group Manipulations for Analog Generation

The chloro and phenyl substituents on the indole core also provide opportunities for further functionalization.

Halogen Manipulation: The 5-chloro group can be a handle for transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid could replace the chlorine with a new carbon-carbon bond, introducing alkyl, aryl, or heteroaryl substituents. Similarly, Buchwald-Hartwig amination could be used to introduce a new nitrogen-based functional group at this position.

Phenyl Group Manipulation: The 3-phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents on the phenyl ring. Nitration, halogenation, or Friedel-Crafts acylation/alkylation could be employed to further functionalize this part of the molecule, provided the conditions are compatible with the sensitive indole core.

Optimization of Reaction Conditions and Yields for Research Scale Production

The successful synthesis of this compound on a research scale requires careful optimization of the reaction conditions for each step to maximize the yield and purity of the product. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space.

Key parameters to consider for optimization include:

Catalyst and Ligand: For transition-metal-catalyzed steps, screening a variety of catalysts and ligands is crucial to identify the most active and selective system.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. A range of solvents with varying polarities should be evaluated.

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Optimizing the temperature is essential for achieving a clean and efficient transformation.

Base: For reactions requiring a base, the nature and stoichiometry of the base can have a profound effect on the outcome.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize product formation while minimizing degradation.

A hypothetical optimization table for a key synthetic step, such as a palladium-catalyzed C-N bond formation, is presented below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (5) | P(t-Bu)3 (10) | K2CO3 | Toluene | 100 | 12 | 45 |

| 2 | Pd2(dba)3 (2.5) | XPhos (10) | K2CO3 | Toluene | 100 | 12 | 68 |

| 3 | Pd2(dba)3 (2.5) | XPhos (10) | Cs2CO3 | Dioxane | 110 | 12 | 85 |

| 4 | Pd2(dba)3 (2.5) | XPhos (10) | Cs2CO3 | Dioxane | 110 | 24 | 82 |

| 5 | Pd2(dba)3 (1.0) | XPhos (4) | Cs2CO3 | Dioxane | 110 | 12 | 75 |

Table 1: Hypothetical Optimization of a Palladium-Catalyzed Amination Reaction

Through such systematic optimization, a robust and scalable protocol for the synthesis of this compound can be developed, enabling further investigation of its chemical and biological properties.

Advanced Computational and Theoretical Studies on 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol

Electronic Structure and Reactivity Analysis through Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic characteristics and reactivity of 2-Amino-5-chloro-3-phenyl-indol-3-ol. These calculations are fundamental in predicting the molecule's behavior in chemical reactions and its interactions with biological systems.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and distribution of these orbitals dictate its electrophilic and nucleophilic nature.

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. In contrast, the LUMO relates to its ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for molecular stability and reactivity. A smaller gap suggests higher reactivity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the energies of these orbitals. For a molecule like this compound, the electron-donating amino group and electron-withdrawing chloro group are expected to significantly influence the electron density distribution in the HOMO and LUMO.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.24 |

| HOMO-LUMO Gap | 4.63 |

Note: These values are hypothetical and representative of typical values for similar heterocyclic compounds calculated using DFT.

The distribution of the HOMO is likely concentrated on the electron-rich indole (B1671886) nucleus and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the phenyl ring and the chloro-substituted benzene (B151609) portion of the indole, indicating sites for potential nucleophilic attack.

Reaction Pathway and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This analysis is crucial for understanding the synthesis of this compound and its subsequent chemical transformations. For instance, in the synthesis of indole derivatives, computational methods can elucidate the mechanism of cyclization reactions. youtube.com

By calculating the potential energy surface, researchers can identify the most energetically favorable reaction routes. Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. Lower activation energies indicate faster reaction rates.

For a multi-step synthesis, each step can be computationally modeled to understand the geometry of the transition state and the energies of intermediates. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. For example, the Fischer indole synthesis, a common method for preparing indoles, involves a tandfonline.comtandfonline.com-sigmatropic rearrangement, the mechanism of which can be detailed through computational analysis. youtube.com

Conformational Landscape and Dynamic Behavior Assessment via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time, offering insights into the flexibility and preferred shapes of the molecule in different environments. tandfonline.com

The presence of a hydroxyl group and a phenyl group at the C3 position introduces significant conformational flexibility. MD simulations can reveal the most stable conformations (rotamers) and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Simulations can be performed in various solvents to mimic physiological conditions, showing how the molecule's conformation might change in an aqueous environment versus a nonpolar one. Analysis of the simulation trajectories can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Ligand-Based Design Principles and Molecular Docking for Target Interaction Prediction

Ligand-based drug design leverages the knowledge of molecules known to be active to design new, more potent compounds. For this compound, this involves comparing its structural and electronic features to those of known inhibitors of a particular biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity.

In a typical docking study, the 3D structure of the target protein is used as a template. This compound would be "docked" into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Glu91 |

| Hydrophobic Interactions | Leu22, Val30, Ala40 |

Note: These are representative values and interactions for a small molecule inhibitor binding to a kinase active site.

These predictions can guide the chemical synthesis of new derivatives with improved binding affinity and selectivity. For example, if docking reveals a specific hydrogen bond is crucial for binding, new analogs can be designed to enhance this interaction.

Virtual Screening and Predictive Modeling for Structure-Activity Relationship Elucidation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For indole derivatives, virtual screening can be used to identify new compounds with potential therapeutic activity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are developed by analyzing a set of compounds with known activities and identifying the physicochemical properties that are most important for that activity.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on descriptors such as molecular weight, lipophilicity (logP), and electronic parameters. This allows for the rapid in silico evaluation of new designs before they are synthesized, saving time and resources.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Indole Derivatives

| Descriptor | Contribution to Activity |

|---|---|

| LogP | Positive |

| Molecular Weight | Negative |

| Hydrogen Bond Donors | Positive |

| Aromatic Ring Count | Positive |

Note: The contributions are illustrative of general trends often observed in QSAR studies for kinase inhibitors.

By integrating these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

Mechanistic Investigations and Molecular Interaction Profiling of 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol

Identification and Validation of Biological Targets through Research Methodologies

The initial step in understanding the biological effects of 2-Amino-5-chloro-3-phenyl-indol-3-ol would involve identifying its molecular targets within a biological system. A common approach is affinity-based proteomics, where the compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. These captured proteins are then identified using techniques such as mass spectrometry.

Another widely used method is computational target prediction, or in silico screening. This involves using the chemical structure of this compound to search databases of known biological targets. Algorithms predict potential binding partners based on structural similarity to known ligands and docking simulations with protein crystal structures.

Once potential targets are identified, validation is crucial. This can be achieved through various methods, including:

Genetic approaches: Techniques like siRNA or CRISPR/Cas9 can be used to knockdown or knockout the expression of the putative target gene in a cell line. If the cellular response to this compound is diminished or abolished, it provides strong evidence that the protein is a direct target.

Biophysical assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding of the compound to the purified target protein, providing quantitative data on the interaction.

Enzymatic Inhibition and Activation Studies in Biochemical Systems

Should the identified biological target of this compound be an enzyme, the next step would be to characterize its effect on the enzyme's activity. This involves in vitro enzymatic assays using either the purified enzyme or cell extracts containing the enzyme.

To determine if the compound acts as an inhibitor or an activator, its effect on the rate of the enzymatic reaction is measured at various concentrations. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to reduce the enzyme's activity by 50%.

Further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme kinetics in the presence of the compound and varying substrate concentrations.

Binding Kinetics and Thermodynamics Analysis with Macromolecular Receptors

A detailed understanding of the interaction between this compound and its macromolecular receptor (e.g., a protein or nucleic acid) requires analysis of its binding kinetics and thermodynamics.

Binding kinetics describes the rates of association (kon) and dissociation (koff) of the compound-receptor complex. These parameters can be determined using techniques like SPR, which monitors the binding in real-time. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of koff to kon.

Thermodynamics of the binding interaction provides insights into the forces driving the complex formation. Isothermal Titration Calorimetry (ITC) is a powerful tool for this purpose. ITC directly measures the heat change upon binding, allowing for the determination of the binding enthalpy (ΔH) and entropy (ΔS). This information helps to understand whether the binding is driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by an increase in entropy (e.g., hydrophobic effect).

A hypothetical data table for the binding of this compound to a target protein is presented below:

| Parameter | Value | Unit |

| Association Rate (kon) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 3.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (KD) | 20 | nM |

| Enthalpy Change (ΔH) | -10.5 | kcal/mol |

| Entropy Change (TΔS) | -2.1 | kcal/mol |

| Gibbs Free Energy (ΔG) | -8.4 | kcal/mol |

Cellular Pathway Perturbation and Phenotypic Screening in Research Models

Cellular pathway analysis can be performed using various 'omics' technologies. For instance, transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles in response to the compound, providing clues about the pathways being affected. Proteomics and phosphoproteomics can identify changes in protein abundance and phosphorylation states, which are key events in many signaling pathways.

The results from these studies would provide a comprehensive picture of the mechanism of action of this compound, from its direct molecular interactions to its broader effects on cellular function.

Structure Activity Relationship Sar Elucidation for 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol Derivatives

Systematic Design and Synthesis of Analogs for SAR Mapping

There is no available research detailing the systematic design and synthesis of analogs of 2-Amino-5-chloro-3-phenyl-indol-3-ol for the purpose of mapping its structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No QSAR models or predictive analytics studies have been published for this compound.

Pharmacophore Generation and Lead Optimization Strategies in Drug Discovery Research

There are no published pharmacophore models or lead optimization strategies specifically involving this compound in drug discovery research.

Impact of Substituent Effects and Stereochemistry on Biological Activity

The impact of substituent effects and stereochemistry on the biological activity of this compound has not been documented in the scientific literature.

Advanced Analytical and Spectroscopic Characterization Techniques in the Research of 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Multidimensional NMR spectroscopy is an indispensable tool for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts of 2-Amino-5-chloro-3-phenyl-indol-3-ol, and for elucidating its complex three-dimensional structure. Techniques such as 2D COSY, HSQC, and HMBC are routinely employed to establish through-bond connectivities.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the phenyl substituent, as well as signals for the amino and hydroxyl protons. The chemical shifts of the aromatic protons on the 5-chloroindole (B142107) core are influenced by the electron-withdrawing nature of the chlorine atom. The protons on the phenyl group will exhibit chemical shifts typical for a monosubstituted benzene (B151609) ring. The amino and hydroxyl protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule, with the carbon bearing the hydroxyl and phenyl groups (C3) appearing at a characteristic downfield shift.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the aromatic protons on both the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. psu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. psu.edu

A hypothetical table of expected NMR data is presented below, based on known chemical shifts of similar structures. psu.educore.ac.uk

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H4 | 7.2-7.4 | 120-125 | C2, C5a, C6 |

| H6 | 6.9-7.1 | 122-127 | C4, C5, C7a |

| H7 | 7.5-7.7 | 110-115 | C5a, C6 |

| Phenyl H (ortho) | 7.3-7.5 | 127-130 | C3, Phenyl C (ipso) |

| Phenyl H (meta) | 7.2-7.4 | 128-131 | Phenyl C (ortho, para) |

| Phenyl H (para) | 7.1-7.3 | 125-128 | Phenyl C (meta) |

| NH₂ | 4.5-5.5 (broad) | - | C2, C3 |

| OH | 5.0-6.0 (broad) | - | C3, Phenyl C (ipso) |

| C2 | - | 150-155 | H4, NH₂ |

| C3 | - | 75-85 | Phenyl H's, OH, NH₂ |

| C3a | - | 135-140 | H4, H7 |

| C4 | - | 120-125 | H6 |

| C5 | - | 125-130 | H4, H6 |

| C6 | - | 122-127 | H7 |

| C7 | - | 110-115 | H6 |

| C7a | - | 140-145 | H4, H7 |

| Phenyl C (ipso) | - | 140-145 | Phenyl H's (ortho), OH |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy and for identifying and quantifying impurities.

Accurate Mass Measurement: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The theoretical exact mass of this compound (C₁₄H₁₁ClN₂O) can be calculated, and the experimentally determined mass from HRMS should match this value within a few parts per million (ppm).

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule. This fragmentation can be induced by various ionization techniques and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage of the C-N bond of the amino group, and fragmentation of the indole and phenyl rings. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Impurity Profiling: HRMS coupled with a chromatographic separation technique like HPLC (LC-HRMS) is an excellent method for impurity profiling. chemrxiv.org This allows for the detection, identification, and quantification of process-related impurities and degradation products, even at very low levels. The high mass accuracy of HRMS enables the determination of the elemental composition of unknown impurities, which is a crucial step in their structural elucidation.

A summary of expected HRMS data is provided below.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₄H₁₁ClN₂O |

| Theoretical Exact Mass | 258.0560 |

| Key Fragment Ions (m/z) | [M-H₂O]⁺, [M-NH₂]⁺, fragments corresponding to the chloroindole and phenyl moieties |

| Isotopic Pattern | Presence of M+2 peak at approximately one-third the intensity of the M peak, characteristic of a single chlorine atom. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like this compound, this technique can establish the absolute configuration of the stereocenter at the C3 position.

The analysis of a suitable single crystal provides precise information on bond lengths, bond angles, and torsion angles. This data can confirm the connectivity established by NMR and provide insights into the conformation of the molecule in the solid state. Furthermore, X-ray diffraction reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net In the case of this compound, hydrogen bonds are expected between the amino and hydroxyl groups of neighboring molecules, as well as potential π-π stacking interactions between the aromatic indole and phenyl rings.

A table of expected crystallographic parameters and structural features is presented below, based on similar known structures. researchgate.net

| Parameter | Expected Value/Features |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁) if enantiomerically pure |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C-O: ~1.43, C-N: ~1.47, Aromatic C-C: ~1.39 |

| Key Bond Angles (°) | Angles around sp³ C3: ~109.5°, Angles in aromatic rings: ~120° |

| Intermolecular Interactions | Hydrogen bonding involving NH₂ and OH groups, π-π stacking of aromatic rings |

Chromatographic Methods (e.g., HPLC-UV, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a widely used method for the quantitative analysis and purity determination of organic compounds. nih.gov A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The UV detector would be set to a wavelength where the indole chromophore has strong absorbance, likely in the range of 220-280 nm. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for example, by silylating the amino and hydroxyl groups. mdpi.com GC-MS provides excellent separation and allows for the identification of components based on their mass spectra. It is a powerful tool for identifying volatile impurities and by-products in the synthesis. asianpubs.orgnih.gov

A summary of typical chromatographic conditions is provided in the table below.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC-UV | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV at ~254 nm | Purity assessment, quantitative analysis |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification of volatile impurities, reaction monitoring |

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Conformational and Electronic Research

Vibrational and electronic spectroscopy provide valuable information about the functional groups, bonding, and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of a molecule. sapub.org These techniques are complementary and provide a characteristic fingerprint of the compound. Key vibrational bands for this compound would include:

N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).

O-H stretching vibration of the hydroxyl group (a broad band around 3200-3600 cm⁻¹).

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).

C-N and C-O stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹).

C-Cl stretching vibration (typically below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore, and this compound is expected to show characteristic absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π-π* transitions of the aromatic system.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule (due to the stereocenter at C3), it will exhibit a circular dichroism spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum provides information about the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry. The Cotton effects observed in the CD spectrum correspond to the electronic transitions seen in the UV-Vis spectrum. researchgate.net

A table summarizing the expected spectroscopic data is presented below.

| Technique | Expected Wavenumber/Wavelength Range | Assignment |

| FTIR/Raman | 3200-3600 cm⁻¹ | O-H and N-H stretching |

| FTIR/Raman | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| FTIR/Raman | 1450-1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | 220-280 nm | π-π* transitions of the indole and phenyl chromophores |

| Circular Dichroism | 200-350 nm | Cotton effects corresponding to the electronic transitions of the chiral molecule |

Future Prospects and Unaddressed Research Questions Pertaining to 2 Amino 5 Chloro 3 Phenyl Indol 3 Ol

Exploration of Bioorthogonal Chemistry and Chemical Probes based on the Indol-3-ol Scaffold

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netru.nl A significant future direction for 2-Amino-5-chloro-3-phenyl-indol-3-ol lies in its development as a chemical probe. The indol-3-ol scaffold is well-suited for this purpose, and its functional groups offer handles for modification.

Future research should focus on derivatizing the 2-amino or 3-hydroxyl groups with bioorthogonal reporters, such as azides or alkynes. These modified analogs could then participate in "click chemistry" reactions, like copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to attach fluorophores, affinity tags, or other reporter molecules within a cellular environment. researchgate.net Such probes would be invaluable for:

Target Identification: By incorporating a photo-affinity label, the compound could be used to covalently cross-link with its biological targets in situ, allowing for subsequent isolation and identification.

Visualization and Tracking: Attaching a fluorescent dye would enable the real-time visualization of the compound's subcellular localization and trafficking, providing insights into its mechanism of action.

Quantitative Biology: Developing probes for techniques like chemiluminescence could allow for highly sensitive detection and quantification in complex biological samples. nih.gov

The indole (B1671886) scaffold has already been utilized in the design of fluorescent chemosensors for detecting various analytes, demonstrating the feasibility of this approach. researchgate.net Applying these principles to this compound could transform it from a potential therapeutic agent into a sophisticated tool for chemical biology.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govastrazeneca.comspringernature.com For this compound, these computational tools offer a powerful strategy to explore its chemical space and predict its biological activities without exhaustive experimental screening.

Key unaddressed research questions that can be tackled with AI/ML include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel analogs based on their structural descriptors. researchgate.net ML algorithms like random forests, support vector machines, and neural networks have been successfully applied to predict the anticancer activity of indole derivatives. researchgate.netnih.govfrancis-press.comfrancis-press.com

De Novo Design: Generative AI models can design entirely new molecules based on the indol-3-ol scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govnih.gov

Reaction Prediction: AI can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel analogs. researchgate.net

By building a database of indole derivatives and their biological activities, researchers can train sophisticated ML models. francis-press.com This approach can guide the synthesis of a smaller, more focused library of compounds, saving significant time and resources. astrazeneca.com

Table 1: Illustrative Application of Machine Learning in Predicting Anticancer Activity of Indole Analogs

This interactive table demonstrates how machine learning models can be used to predict the biological activity (e.g., IC50 values against a cancer cell line) of hypothetical analogs of this compound based on key molecular descriptors.

| Compound ID | Modification on Scaffold | Key Descriptors (Illustrative) | Predicted IC₅₀ (µM) |

| ACPI-001 | Parent Compound | TopoPSA=X, MolLogP=Y | 15.2 |

| ACPI-002 | Add 4'-methoxy to phenyl | TopoPSA=X+9.2, MolLogP=Y-0.02 | 8.5 |

| ACPI-003 | Replace 5-Cl with 5-F | TopoPSA=X, MolLogP=Y-0.17 | 12.1 |

| ACPI-004 | N-methylation of 2-amino | TopoPSA=X-12.0, MolLogP=Y+0.18 | 25.7 |

| ACPI-005 | Replace phenyl with thiophene | TopoPSA=X, MolLogP=Y-0.26 | 9.8 |

Investigation of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

While the core indole structure is well-established, developing novel and efficient synthetic routes to access this compound and its derivatives is crucial for future research. Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be applied to this end.

Future research should investigate:

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as C-H activation and cross-coupling, could be used to introduce a wide range of substituents onto the indole core or the phenyl ring, allowing for rapid library generation. beilstein-journals.orgmdpi.comnih.gov

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions can significantly improve efficiency, reduce waste, and provide access to complex and highly functionalized indole derivatives in a single step. nih.gov

Photocatalysis: Light-mediated reactions offer mild and selective methods for bond formation and could be employed for late-stage functionalization, a strategy that allows for the diversification of complex molecules at the end of a synthetic sequence. acs.org

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety and scalability, and facilitate the rapid production of analogs for screening.

Adopting these advanced methodologies will not only make the parent compound more accessible but will also be essential for creating the diverse chemical libraries needed for thorough structure-activity relationship studies and the development of specialized analogs. nih.gov

Delineation of Comprehensive Mechanisms of Action in Diverse Biological Systems

Indole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netchula.ac.thnih.gov The specific mechanism of action for this compound is, however, largely uncharacterized. A critical area of future research is the comprehensive elucidation of how this molecule exerts its effects at a molecular level.

This will require a multi-pronged approach:

Target-Based Screening: Evaluating the compound's activity against panels of known drug targets, such as protein kinases, topoisomerases, and Bcl-2 family proteins, which are common targets for indole-based anticancer agents. nih.govmdpi.commdpi.com

Phenotypic Screening: Using high-content imaging and other cell-based assays to observe the compound's effect on cellular morphology, cell cycle progression, and signaling pathways. nih.gov

Omics Approaches: Employing proteomics, transcriptomics, and metabolomics to gain an unbiased, system-wide view of the cellular changes induced by the compound. This can help identify novel targets and pathways.

Structural Biology: If a direct protein target is identified, using techniques like X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of the compound, which is crucial for rational drug design.

Understanding the mechanism of action is fundamental. It not only validates the therapeutic potential of the compound but also provides the rationale for the strategic development of second-generation analogs with improved efficacy and reduced off-target effects. researchgate.net

Strategic Development of Advanced Analogs for Specific Research Applications

Building upon advances in synthesis, computational prediction, and mechanistic understanding, the strategic development of advanced analogs of this compound represents a culmination of these efforts. The goal is to design molecules that are not just broadly active but are tailored for specific research or therapeutic applications.

Future strategies should include:

Multi-Target Ligands: For complex diseases like cancer or neurodegenerative disorders, designing analogs that can modulate multiple targets simultaneously can offer synergistic efficacy and overcome resistance mechanisms. nih.gov

Selective Inhibitors: Based on structural data of a target protein, analogs can be designed to maximize interactions with the active site, leading to highly potent and selective inhibitors. For example, modifying substituents on the phenyl ring could enhance binding affinity within a specific kinase ATP-binding pocket. mdpi.com

PROTACs and Molecular Glues: The indol-3-ol scaffold could serve as a warhead for designing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. These advanced modalities co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins rather than just inhibiting them.

Theranostic Agents: Combining the therapeutic properties of the core scaffold with imaging capabilities (e.g., by attaching a radionuclide or a near-infrared fluorophore) could lead to theranostic agents that allow for simultaneous diagnosis and treatment.

The versatility of the indole scaffold provides a robust foundation for these advanced designs. mdpi.com By systematically exploring the structure-activity relationships, researchers can fine-tune the properties of this compound to create next-generation research tools and therapeutic candidates.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-5-chloro-3-phenyl-indol-3-ol to improve yield and purity?

Methodological Answer:

- Use a solvent system of PEG-400:DMF (2:1 ratio) under nitrogen atmosphere to minimize oxidation side reactions .

- Employ CuI as a catalyst for azide-alkyne cycloaddition (Click chemistry) with stoichiometric adjustments (e.g., 1.16 g CuI per 1.74 g substrate) to enhance regioselectivity .

- Monitor reaction progress via TLC (e.g., Rf = 0.49 in 70:30 EtOAc:hexanes) and purify via column chromatography or recrystallization in hot acetic acid to isolate pure crystals (30% yield) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DMSO-d6 as a solvent; key signals include δ 8.62 (s, indole NH), δ 7.71 (m, aromatic protons), and δ 3.74 (s, methoxy groups) .

- HRMS: Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+) to validate purity and molecular formula .

- X-ray crystallography: Resolve tautomeric forms or stereochemical ambiguities by comparing with structural data from similar indole derivatives (e.g., PDB ID: x160258) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-validate NMR assignments with DFT calculations (e.g., using Gaussian or MOE software) to predict chemical shifts and compare with experimental data .

- Investigate tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR or IR spectroscopy to identify dynamic structural changes .

- Utilize AIM (Atoms in Molecules) analysis to study hydrogen bonding or electronic interactions that may influence spectral discrepancies .

Q. What computational strategies are effective for studying the electronic properties of this compound?

Methodological Answer:

- Perform DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces, which are critical for understanding reactivity and binding affinity .

- Compare computed data with experimental results (e.g., UV-Vis absorption spectra) to validate electronic transitions .

- Use molecular docking (e.g., with MOE or AutoDock) to predict interactions with biological targets like enzymes or receptors .

Q. How can researchers design experiments to elucidate the biological activity mechanisms of this compound derivatives?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation at position 5 or phenyl ring substitutions) and test in vitro bioactivity (e.g., antioxidant or enzyme inhibition assays) .

- Perform molecular dynamics simulations to study ligand-protein binding stability over time, focusing on key residues identified via X-ray crystallography .

- Validate mechanistic hypotheses using knockout cell lines or competitive binding assays to confirm target specificity .

Data Interpretation & Validation

Q. How should researchers address inconsistencies in reaction yields during scale-up synthesis?

Methodological Answer:

- Optimize solvent polarity and temperature gradients (e.g., switch from batch to flow chemistry) to maintain reaction efficiency at larger scales .

- Analyze impurities via LC-MS or HPLC to identify side products (e.g., dimerization or oxidation byproducts) and adjust protecting group strategies .

- Use Design of Experiments (DoE) to systematically evaluate variables like catalyst loading, reaction time, and stoichiometry .

Q. What advanced techniques can validate the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Employ circular dichroism (CD) or VCD (Vibrational CD) to distinguish enantiomers in chiral derivatives .

- Collaborate with crystallography facilities to solve single-crystal X-ray structures, as demonstrated for related hydrazono-indolinone compounds .

- Combine NOESY NMR data with computational modeling to confirm spatial arrangements of substituents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.